3-Hydroxy-4-methoxybenzohydrazide

Übersicht

Beschreibung

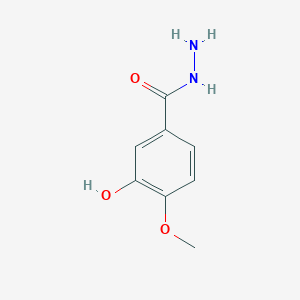

3-Hydroxy-4-methoxybenzohydrazide is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzohydrazide, characterized by the presence of both hydroxyl and methoxy functional groups on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methoxybenzohydrazide typically involves the reaction of 3-Hydroxy-4-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in a solvent such as methanol under reflux conditions. The general reaction scheme is as follows:

-

Step 1: Formation of the hydrazone intermediate

- 3-Hydroxy-4-methoxybenzaldehyde is reacted with hydrazine hydrate in methanol.

- The reaction mixture is heated under reflux for several hours.

- The hydrazone intermediate is formed.

-

Step 2: Conversion to this compound

- The hydrazone intermediate is further reacted with an oxidizing agent to form this compound.

- Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

3-Hydroxy-4-methoxybenzohydrazide undergoes oxidation to form quinones or oxidized derivatives. Key oxidizing agents and conditions include:

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| Hydrogen peroxide | Quinone derivatives | Room temperature, aqueous medium | |

| Potassium permanganate | Oxidized hydrazide analogs | Acidic or neutral conditions |

The hydroxyl and methoxy groups on the aromatic ring enhance electron donation, facilitating oxidation at the benzene ring or hydrazide moiety.

Reduction Reactions

Reduction primarily targets the hydrazide group, yielding hydrazine derivatives:

| Reducing Agent | Product | Conditions | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Hydrazine intermediates | Ethanolic solution, 25°C | |

| Lithium aluminum hydride (LiAlH₄) | Amine derivatives | Anhydrous tetrahydrofuran, 0°C |

Reduction mechanisms involve cleavage of the C=N bond in the hydrazide group, forming primary amines or hydrazines.

Substitution Reactions

The aromatic ring undergoes electrophilic substitution at the hydroxyl and methoxy substituents:

Halogenation Example:

Reaction with bromine (Br₂) in acetic acid yields 5-bromo-3-hydroxy-4-methoxybenzohydrazide.

Nitration Example:

Nitration with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the ortho position relative to hydroxyl.

Table: Substituent Reactivity

| Position | Reactivity | Dominant Product |

|---|---|---|

| C-5 (ortho to -OH) | High | Bromo/nitro derivatives |

| C-6 (meta to -OCH₃) | Moderate | Sulfonated derivatives |

Condensation Reactions

The hydrazide group reacts with aldehydes/ketones to form hydrazones, a key reaction for synthesizing bioactive derivatives:

General Reaction Scheme:

$$

\text{this compound} + \text{RCHO} \rightarrow \text{Hydrazone} + \text{H}_2\text{O}

$$

Experimental Protocol :

-

Reactants: this compound (2 mmol) + aldehyde (2 mmol)

-

Solvent: Methanol or ethanol

-

Conditions: Reflux for 3–4 hours, catalytic acetic acid

-

Yield: 78–92%

Table: Notable Hydrazone Derivatives

Crystallographic Data for a Representative Hydrazone :

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic, P2₁/c |

| Unit cell dimensions | a = 12.1323 Å, b = 12.9727 Å, c = 9.6714 Å |

| Dihedral angle (benzene rings) | 69.97° |

| Hydrogen bonding | N–H···O and C–H···π interactions stabilize crystal packing |

Complexation with Metal Ions

The compound acts as a bidentate ligand, coordinating through the hydrazide nitrogen and phenolic oxygen:

Example with Cu(II):

$$

\text{this compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{[Cu(C}_8\text{H}_7\text{O}_3\text{N}_2\text{)}]_n

$$

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Bioactive Molecule Synthesis

3-Hydroxy-4-methoxybenzohydrazide serves as a crucial building block in the synthesis of bioactive compounds. Research has demonstrated its potential in developing anti-cancer and anti-inflammatory agents. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation in various studies, highlighting its significance in drug development.

Anticancer Activity

A study evaluated the anticancer properties of synthesized derivatives based on this compound against human breast cancer cell lines (MCF7). The results indicated that some derivatives exhibited better activity than standard treatments, suggesting that modifications to the hydrazide structure can enhance therapeutic efficacy .

Biological Studies

Antibacterial and Antifungal Properties

Research indicates that this compound and its derivatives possess significant antibacterial and antifungal activities. For example, compounds derived from this hydrazide have been tested against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) demonstrating effectiveness .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| 4-Methoxybenzoylhydrazones | S. aureus | 25 µg/mL |

| Fluorinated Hydrazones | P. fluorescence | 30 µg/mL |

Material Science

Polymer Synthesis

The compound is utilized in the synthesis of polymers and materials with specific properties. Its unique chemical structure allows for the modification and enhancement of material characteristics, making it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-methoxybenzohydrazide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or a reactive intermediate in the synthesis of bioactive compounds. The hydroxyl and methoxy groups on the benzene ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-4-methoxybenzohydrazide can be compared with other benzohydrazide derivatives, such as:

4-Hydroxybenzohydrazide: Lacks the methoxy group, which may affect its reactivity and biological activity.

4-Methoxybenzohydrazide: Lacks the hydroxyl group, which may influence its solubility and interaction with molecular targets.

3,4-Dihydroxybenzohydrazide: Contains two hydroxyl groups, which can enhance its reactivity and potential for hydrogen bonding.

The presence of both hydroxyl and methoxy groups in this compound makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications.

Biologische Aktivität

3-Hydroxy-4-methoxybenzohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, antitumor, and antiglycation activities, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is . It consists of a benzene ring with hydroxyl and methoxy substituents, linked to a hydrazide functional group. This unique structure contributes to its biological activity, as the presence of hydroxyl groups can enhance interactions with biological targets.

Antibacterial Activity

Research has shown that benzohydrazone derivatives, including this compound, exhibit significant antibacterial properties. For instance, studies indicate that related compounds have demonstrated effectiveness against various bacterial strains such as E. coli and S. aureus.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| 4-Methoxybenzoylhydrazones | S. aureus | 25 µg/mL |

| Fluorinated Hydrazones | P. fluorescence | 30 µg/mL |

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies demonstrate moderate antifungal activity against common fungal pathogens, suggesting potential therapeutic applications in treating fungal infections.

Case Study: Antifungal Evaluation

In a study published in the Journal of Medicinal Chemistry, this compound was tested against Candida albicans. The results indicated an IC50 value of approximately 60 µg/mL, showcasing its potential as an antifungal agent .

Antitumor Activity

The antitumor potential of this compound has been investigated in various cancer cell lines. The compound exhibited cytotoxic effects on breast cancer (MCF7) and lung cancer (A549) cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.5 |

| A549 | 15.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer drug .

Antiglycation Activity

One of the notable biological activities of this compound is its ability to inhibit glycation processes, which are implicated in diabetic complications. The compound demonstrated significant antiglycation activity with an IC50 value lower than that of standard drugs like aminoguanidine.

Table 3: Antiglycation Activity

| Compound | IC50 (µM) |

|---|---|

| This compound | 225 |

| Rutin | 294 |

| Aminoguanidine | 1168 |

This activity is attributed to the ability of the hydroxyl groups to interact with carbonyl compounds involved in glycation reactions .

Conclusion and Future Directions

This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antitumor, and antiglycation effects. These findings suggest that this compound has significant potential for therapeutic applications in various fields of medicine.

Future research should focus on:

- Elucidating the detailed mechanisms underlying its biological activities.

- Conducting in vivo studies to assess efficacy and safety.

- Exploring structural modifications to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. How is 3-Hydroxy-4-methoxybenzohydrazide synthesized and characterized in academic research?

- Methodological Answer : The compound is synthesized via condensation of 3-hydroxy-4-methoxybenzoic acid derivatives with hydrazine. For example, hydrazone derivatives are formed by reacting this compound with aldehydes (e.g., 4-pyridinecarboxaldehyde) in methanol under ambient conditions . Characterization involves:

- IR spectroscopy : To confirm N–H (3100–3300 cm⁻¹) and C=O (1650–1680 cm⁻¹) stretches.

- ¹H NMR : Peaks at δ 10–12 ppm for hydrazide NH protons and δ 6–8 ppm for aromatic protons.

- X-ray crystallography : Single-crystal diffraction (e.g., Bruker D8 VENTURE PHOTON) resolves molecular geometry and hydrogen-bonding networks .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation of its derivatives?

- Methodological Answer :

- IR and NMR : Essential for tracking functional group transformations (e.g., C=N formation in Schiff bases at ~1600 cm⁻¹) .

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry. For example, SHELX software (SHELXL/SHELXS) is used for refinement, with hydrogen-bonding parameters (e.g., D···A distances < 3.5 Å) analyzed to understand supramolecular packing .

Q. How are hydrogen-bonding interactions analyzed in this compound complexes?

- Methodological Answer : X-ray crystallography reveals intermolecular interactions such as O–H···N (2.6–2.8 Å) and N–H···O (2.7–3.0 Å) hydrogen bonds. Lattice energy calculations (e.g., via DFT) quantify stabilization effects, which are critical for understanding crystalline stability .

Advanced Research Questions

Q. What strategies enable the use of this compound in heterocyclic synthesis?

- Methodological Answer : The hydrazide serves as a precursor for:

- Schiff bases : Condensation with aldehydes/ketones forms hydrazones, which cyclize under acidic or thermal conditions to yield 1,3,4-oxadiazoles or 1,2,4-triazoles.

- Metal-mediated cyclization : Coordination with transition metals (e.g., V, Cu) facilitates template-driven synthesis of macrocycles or fused heterocycles .

Q. How do substituents on the benzohydrazide scaffold influence bioactivity in metal complexes?

- Methodological Answer : Comparative studies show electron-withdrawing groups (e.g., Br, Cl) enhance antimicrobial activity. For instance, vanadium(V) complexes with bromo-substituted hydrazones exhibit lower MIC values (e.g., 8 µg/mL against S. aureus) than methoxy analogs, attributed to increased electrophilicity and membrane penetration .

Q. What computational methods are applied to study electronic properties of its metal complexes?

- Methodological Answer :

- DFT calculations : Optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict redox behavior (e.g., vanadium complexes show d-orbital splitting patterns correlating with experimental UV-Vis spectra).

- Lattice energy analysis : Evaluates crystal packing efficiency using force-field models (e.g., in Mercury software) .

Q. How do reaction conditions affect Schiff base formation kinetics with this hydrazide?

- Methodological Answer : Kinetic studies (e.g., UV-Vis monitoring at 300–400 nm for C=N formation) reveal:

Eigenschaften

IUPAC Name |

3-hydroxy-4-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-7-3-2-5(4-6(7)11)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWADCUSCQCFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270652 | |

| Record name | 3-Hydroxy-4-methoxybenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39635-24-0 | |

| Record name | 3-Hydroxy-4-methoxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-methoxybenzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.